

N-(4-Methoxy-2-nitrophenyl)acetamide: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N</i> -(4-Methoxy-2-nitrophenyl)acetamide
Cat. No.:	B140486

[Get Quote](#)

Abstract

N-(4-Methoxy-2-nitrophenyl)acetamide is a valuable and versatile building block in organic synthesis. Its substituted phenyl ring, featuring nitro, methoxy, and acetamido groups, offers a unique combination of functionalities that can be strategically manipulated to construct a variety of complex organic molecules. This application note provides a comprehensive overview of its utility, focusing on its role as a precursor to substituted o-phenylenediamines, which are key intermediates in the synthesis of various heterocyclic compounds with significant biological and material science applications. Detailed experimental protocols for its synthesis and subsequent transformations are provided, along with a summary of relevant quantitative data.

Introduction

N-(4-Methoxy-2-nitrophenyl)acetamide serves as a crucial starting material for the synthesis of N-(2-amino-4-methoxyphenyl)acetamide. The strategic placement of the nitro group ortho to the acetamido group allows for its selective reduction to an amine, yielding a substituted o-phenylenediamine. This intermediate is primed for cyclization reactions to form a range of heterocyclic systems, including benzimidazoles, quinoxalines, and benzotriazoles. The methoxy group at the 4-position modulates the electronic properties of the aromatic ring and can influence the reactivity and properties of the final products. This document outlines the synthetic pathways leveraging **N-(4-Methoxy-2-nitrophenyl)acetamide** as a key building block.

Physicochemical Properties

A summary of the key physicochemical properties of **N-(4-Methoxy-2-nitrophenyl)acetamide** is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ N ₂ O ₄	[1]
Molecular Weight	210.19 g/mol	[1]
Appearance	Yellow Solid	[2]
Melting Point	Data not available	
Purity	98%	[2]
Storage Temperature	0-5°C	[2]
InChI Key	QGEGALJODPBPGR-UHFFFAOYSA-N	[2]

Application Notes

Synthesis of Substituted Benzimidazoles

A primary application of **N-(4-Methoxy-2-nitrophenyl)acetamide** is in the synthesis of substituted benzimidazoles. The process involves a two-step sequence:

- Reduction of the Nitro Group: The nitro group is selectively reduced to a primary amine to yield N-(2-amino-4-methoxyphenyl)acetamide. This transformation is a critical step and can be achieved using various reducing agents.
- Cyclization: The resulting o-phenylenediamine derivative is then cyclized with a suitable one-carbon synthon, such as carbon disulfide, to form the benzimidazole ring system.

This methodology provides a straightforward route to 5-methoxy-2-mercaptopbenzimidazole, a key intermediate in the synthesis of proton pump inhibitors.

Potential Synthesis of Quinoxalines

Following the reduction of the nitro group to N-(2-amino-4-methoxyphenyl)acetamide, the resulting o-phenylenediamine can theoretically be reacted with 1,2-dicarbonyl compounds to yield substituted quinoxalines. This reaction is a well-established method for quinoxaline synthesis. The acetamido and methoxy substituents on the quinoxaline ring would offer further opportunities for functionalization, making this a promising, though currently underexplored, application.

Potential Synthesis of Azo Dyes

Aromatic amines are key components in the synthesis of azo dyes. The reduction product, N-(2-amino-4-methoxyphenyl)acetamide, is an aromatic amine and can therefore be utilized in the synthesis of azo dyes. The synthesis involves two main steps:

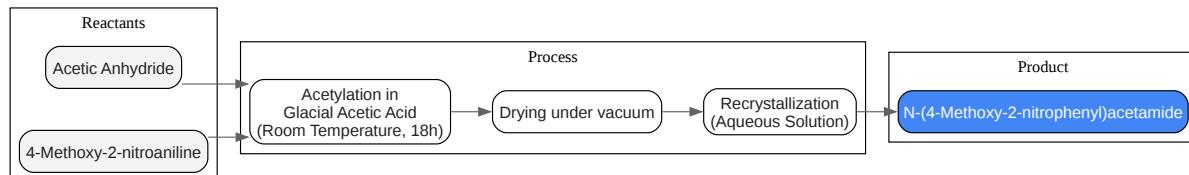
- **Diazotization:** The primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid) to form a diazonium salt.
- **Azo Coupling:** The diazonium salt is then reacted with a coupling component, typically an electron-rich aromatic compound such as a phenol or another aniline derivative, to form the azo dye.

The methoxy and acetamido groups on the phenyl ring of the diazonium salt derived from N-(2-amino-4-methoxyphenyl)acetamide would influence the color and properties of the resulting azo dye.

Experimental Protocols

Protocol 1: Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide[1]

This protocol describes the synthesis of the title compound from 4-methoxy-2-nitroaniline.


Materials:

- 4-methoxy-2-nitroaniline
- Acetic anhydride

- Glacial acetic acid

Procedure:

- Dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid in a round-bottom flask.
- To this solution, add 2.46 g (24 mmol) of acetic anhydride.
- Stir the reaction mixture at room temperature for 18 hours.
- After the reaction is complete, dry the mixture under vacuum.
- Purify the resulting residue by recrystallization from an aqueous solution to obtain **N-(4-Methoxy-2-nitrophenyl)acetamide** as yellow laths.

[Click to download full resolution via product page](#)

Caption: Synthesis of **N-(4-Methoxy-2-nitrophenyl)acetamide**.

Protocol 2: Synthesis of 2-Mercapto-5-methoxybenzimidazole

This protocol details the reduction of **N-(4-Methoxy-2-nitrophenyl)acetamide** and subsequent cyclization to form a benzimidazole derivative.

Part A: Reduction of **N-(4-Methoxy-2-nitrophenyl)acetamide** to **N-(2-amino-4-methoxyphenyl)acetamide**

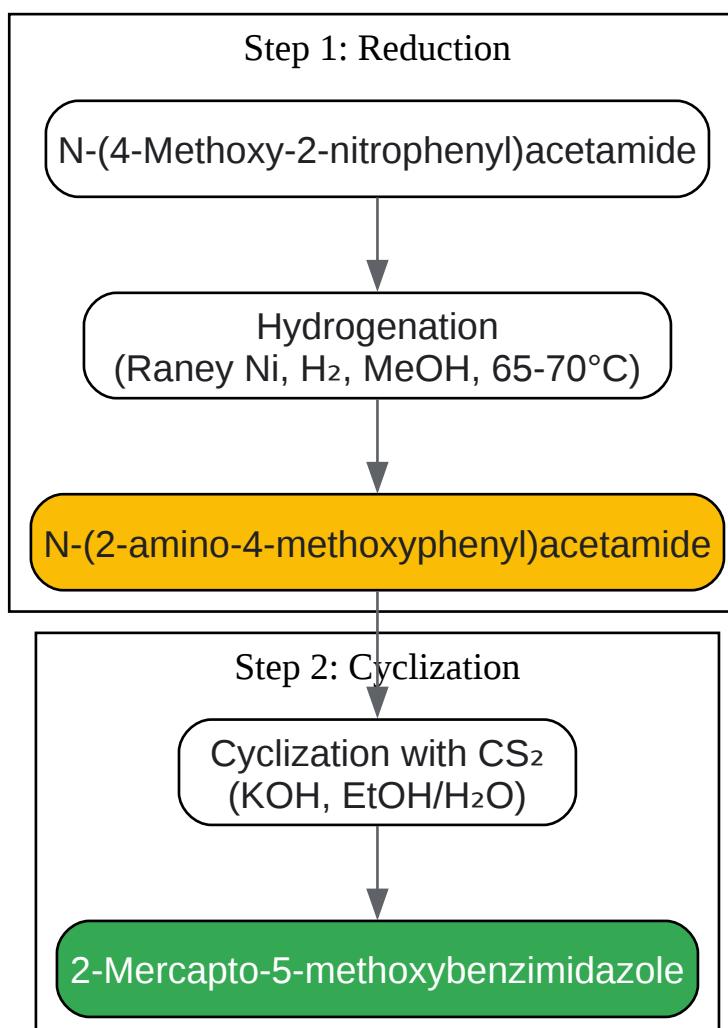
Materials:

- **N-(4-Methoxy-2-nitrophenyl)acetamide**
- Methanol
- Raney Nickel
- Hydrogenation apparatus

Procedure:

- Dissolve 13 g of **N-(4-Methoxy-2-nitrophenyl)acetamide** in 130 ml of methanol in a hydrogenation vessel.
- Add 0.67 g of Raney Nickel to the solution.
- Carry out the hydrogenation at a hydrogen pressure of 10-12 kg for 2 hours at a temperature of 65-70°C.
- Upon completion of the reaction, filter the catalyst from the reaction mixture.
- Remove the solvent from the filtrate to obtain crystalline **N-(2-amino-4-methoxyphenyl)acetamide**.
- Expected yield is approximately 9 g.

Part B: Cyclization to 2-Mercapto-5-methoxybenzimidazole


Materials:

- **N-(2-amino-4-methoxyphenyl)acetamide**
- Water
- Potassium hydroxide

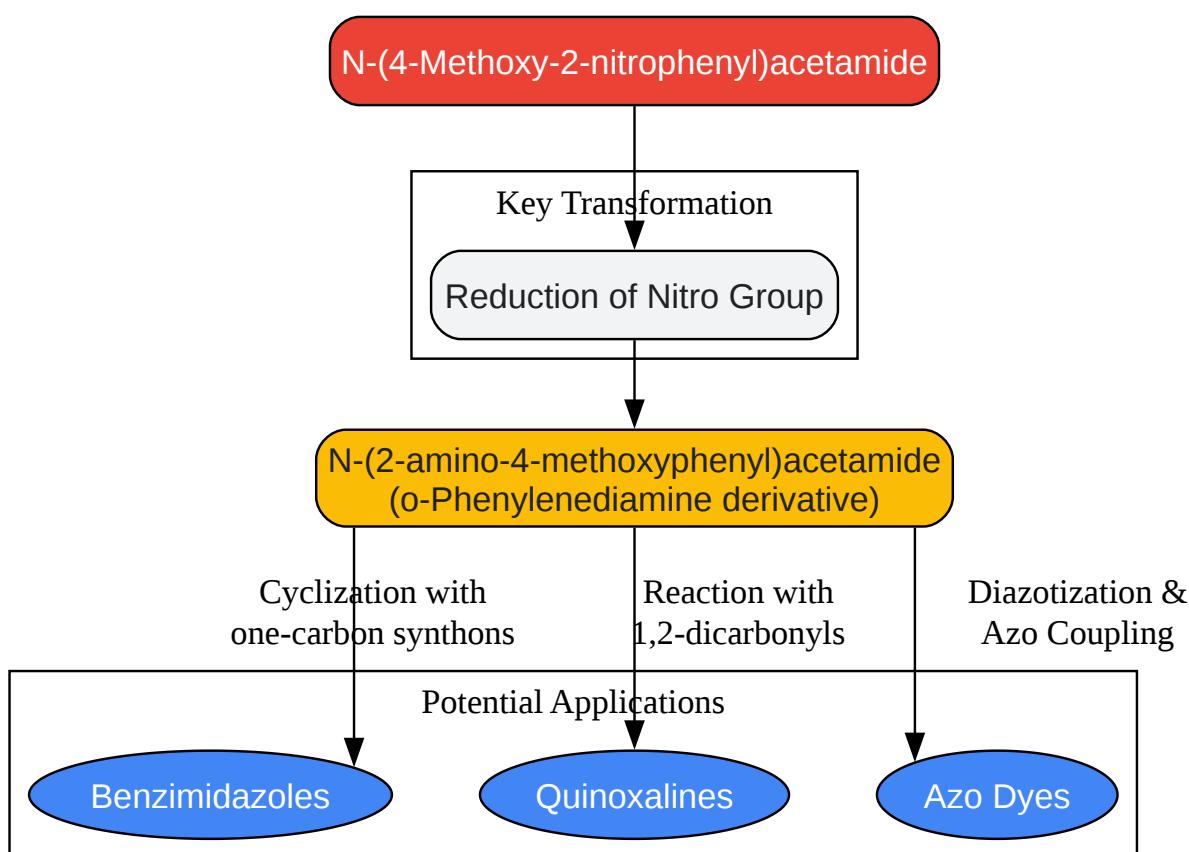
- Ethanol
- Carbon disulfide

Procedure:

- In a suitable reaction vessel, add 20 ml of water, 6.5 g of potassium hydroxide, 7 ml of ethanol, and 7 ml of carbon disulfide.
- To this mixture, add 9.0 g of N-(2-amino-4-methoxyphenyl)acetamide.
- The specific reaction conditions (temperature and time) for the cyclization step are not detailed in the provided search results but would typically involve heating the mixture.

[Click to download full resolution via product page](#)

Caption: Synthesis of 2-Mercapto-5-methoxybenzimidazole.


Summary of Quantitative Data

The following table summarizes the quantitative data found for the reactions involving **N-(4-Methoxy-2-nitrophenyl)acetamide**.

Reactant	Product	Reagents and Conditions	Yield	Reference
4-methoxy-2-nitroaniline	N-(4-Methoxy-2-nitrophenyl)acetamide	Acetic anhydride, glacial acetic acid, RT, 18h	Not specified	[1]
N-(4-Methoxy-2-nitrophenyl)acetamide	N-(2-amino-4-methoxyphenyl)acetamide	Raney Ni, H ₂ (10-12 kg), MeOH, 65-70°C, 2h	~69%	

Logical Relationships in Synthesis

The following diagram illustrates the central role of **N-(4-Methoxy-2-nitrophenyl)acetamide** as a building block for various heterocyclic systems.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N-(4-Methoxy-2-nitrophenyl)acetamide: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140486#n-4-methoxy-2-nitrophenyl-acetamide-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com